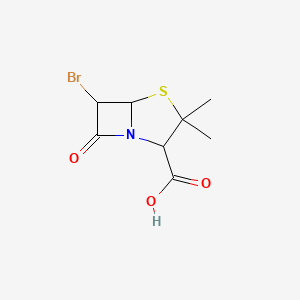

Sulbactam EP Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brobactam is a synthetic inhibitor of beta-lactamases, enzymes produced by both gram-positive and gram-negative bacteria. It is known for its ability to potentiate the antibacterial activity of ampicillin against a wide range of clinically important bacterial strains that produce beta-lactamase . Brobactam is also referred to as 6β-Bromopenicillanic acid .

Méthodes De Préparation

Brobactam can be synthesized through various methods. One common approach involves the use of beta-lactamase inhibitors such as sulbactam and tazobactam. The preparation method for in vivo formula includes taking 50 μL of dimethyl sulfoxide (DMSO) main solution, adding 300 μL of polyethylene glycol 300 (PEG300), mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of double-distilled water (ddH2O) and mixing well . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of brobactam .

Analyse Des Réactions Chimiques

Brobactam undergoes various chemical reactions, primarily involving its role as a beta-lactamase inhibitor. It is known to inhibit beta-lactamases, which are enzymes that hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective . Common reagents used in these reactions include beta-lactam antibiotics such as ampicillin and cephalosporins. The major products formed from these reactions are the inactivated beta-lactamase enzymes and the restored activity of the beta-lactam antibiotics .

Applications De Recherche Scientifique

Brobactam has several scientific research applications, particularly in the field of antimicrobial resistance. It is used in combination with beta-lactam antibiotics to combat bacterial infections caused by beta-lactamase-producing bacteria . This combination therapy has shown superior activity against various bacterial strains, including Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica . Brobactam is also used in pharmacokinetic studies and bioanalytical methods to evaluate the efficacy of beta-lactamase inhibitors .

Mécanisme D'action

Brobactam exerts its effects by inhibiting beta-lactamase enzymes, which are responsible for the hydrolysis of the beta-lactam ring in antibiotics . By inhibiting these enzymes, brobactam prevents the degradation of beta-lactam antibiotics, thereby restoring their antibacterial activity. The molecular targets of brobactam include serine-beta-lactamases, which are a class of beta-lactamases that hydrolyze beta-lactam antibiotics .

Comparaison Avec Des Composés Similaires

Brobactam is often compared with other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam. While all these compounds share a similar mechanism of action, brobactam has been shown to possess 8–50 times higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae . This makes brobactam a more effective inhibitor in certain bacterial strains. Other similar compounds include avibactam and vaborbactam, which are also used in combination with beta-lactam antibiotics to combat resistant bacterial infections .

Propriétés

IUPAC Name |

6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865309 |

Source

|

| Record name | 6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![(2S)-2-[(1-aminocyclopropyl)formamido]-4-methylpentanoic acid](/img/structure/B12068124.png)

![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)